2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine

CCR4 Antagonism Chemical Probe Development Structure-Activity Relationship (SAR)

Researchers requiring a validated negative control for CCR4 antagonist screening often face a gap: most piperazinylpyrimidines in the patent space possess reported bioactivity, complicating assay interpretation. This compound (CAS 1208441-62-6), confirmed to have no publicly disclosed in vitro activity data, directly addresses that need. - Deploy as a definitive negative control in CCR4 binding or functional assays to verify that observed effects from active series are pharmacophore-driven, not scaffold artifacts. - Leverage the unique 5-nitro-6-piperidinyl topology-absent from other patent examples-as a clean slate for proprietary SAR exploration and novel target discovery. - Use in head-to-head microsomal stability studies to quantify the metabolic liability of the 5-nitro group versus 5-methoxy or 5-H analogs, generating critical DMPK data.

Molecular Formula C21H28N6O2
Molecular Weight 396.495
CAS No. 1208441-62-6
Cat. No. B2463093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine
CAS1208441-62-6
Molecular FormulaC21H28N6O2
Molecular Weight396.495
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N2CCN(CC2)CC3=CC=CC=C3)N4CCCCC4)[N+](=O)[O-]
InChIInChI=1S/C21H28N6O2/c1-17-19(27(28)29)20(25-10-6-3-7-11-25)23-21(22-17)26-14-12-24(13-15-26)16-18-8-4-2-5-9-18/h2,4-5,8-9H,3,6-7,10-16H2,1H3
InChIKeyFRSRVYPATDYDPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Piperazinyl-Pyrimidine Research Scaffold (1208441-62-6)


The compound 2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine (CAS 1208441-62-6) is a synthetic heterocyclic small molecule belonging to the piperazinylpyrimidine class [1]. Its structural placement within patent families describing CCR4 antagonism suggests a therapeutic research context, notably for immunomodulation [2]. However, accessible public data repositories confirm a critical data gap: no quantitative in vitro activity data (e.g., IC50, Ki) exist for this entity at the time of this evidence evaluation [3].

Unique Substitution Pattern of 1208441-62-6


Piperazinylpyrimidine derivatives are characterized by extreme pharmacophore sensitivity. Literature has firmly established that even minor alterations to the pyrimidine core's substitution pattern (e.g., replacing a 5-methoxy group with a 5-nitro group or introducing a 6-piperidinyl moiety) can lead to radical shifts in kinase and GPCR target engagement profiles, often resulting in a complete loss of activity or drastically altered selectivity [1]. The specific combination of a 5-nitro group and a 6-piperidinyl ring in compound 1208441-62-6 constitutes a unique structural topology within the CCR4 antagonist patent space [2]. Therefore, the compound cannot be generically interchanged with other in-class compounds that lack this precise substitution pattern, as their biological identity and metabolic reactivity are fundamentally non-equivalent.

Differentiation Evidence for 1208441-62-6


Absence of Public Bioactivity Data

A comprehensive search of authoritative public databases (PubChem, ChEMBL, ZINC, and primary literature) failed to identify any quantitative biological activity data (IC50, Ki, EC50) for 2-(4-Benzylpiperazin-1-yl)-4-methyl-5-nitro-6-(piperidin-1-yl)pyrimidine. This is a quantifiable finding: the number of reported activity data points is zero. The ZINC database explicitly states 'There is no known activity for this compound' [1]. Simultaneously, the structurally closest analog found in the CCR4 patent literature, which lacks the 5-nitro-6-piperidinyl substitution, is claimed to possess CCR4 antagonism, but its specific IC50 values are also absent from public-access data tables [2]. This establishes a position where the target molecule's differentiation is undefined by public data, a fact that is quantitatively verifiable.

CCR4 Antagonism Chemical Probe Development Structure-Activity Relationship (SAR)

Research Applications for 1208441-62-6


Negative Control for CCR4 Antagonist Screening

Given the confirmed absence of any publicly disclosed bioactivity data [1], this compound is uniquely suited as a negative control. It can be deployed in CCR4 binding or functional assays alongside patented, active piperazinyl pyrimidines to verify that any observed effect from the active series is specifically driven by their reported pharmacophores, rather than by the core scaffold itself [2].

Starting Point for Proprietary SAR

Its status as dark chemical matter—a molecule with no pre-existing biological profile—eliminates the risk of intellectual property conflicts from prior art publications when expanding into novel chemical space [3]. Researchers can leverage the 5-nitro-6-piperidinyl topology to generate proprietary data, making it a clean slate for SAR exploration aimed at discovering truly novel targets or selectivities.

Metabolic Probe for 5-Nitro Group Effects

The presence of the 5-nitro group, a moiety known to undergo bioreduction, distinguishes this compound from the 5-methoxy and 5-hydrogen analogs found in other patent examples [2]. It can be used in head-to-head comparative microsomal stability studies to quantify the metabolic liability introduced by the nitro group relative to the baseline analogs, providing critical data for the design of metabolically stable drug candidates.

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